molecular formula C15H15ClN4O2S B3447791 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE

2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE

Cat. No.: B3447791
M. Wt: 350.8 g/mol
InChI Key: LYKWUJBHVAGTSQ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 1-allyl-6-amino-4-oxo-1,4-dihydropyrimidinyl core linked via a sulfanyl group to an N-(4-chlorophenyl)acetamide moiety. Its structure combines a substituted pyrimidine ring with a chlorophenyl group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-2-7-20-12(17)8-13(21)19-15(20)23-9-14(22)18-11-5-3-10(16)4-6-11/h2-6,8H,1,7,9,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKWUJBHVAGTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl halides in the presence of a base.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction using thiols.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction using chlorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or alcohols.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~).

Major Products

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and certain cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and sulfanyl groups allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared to structurally related analogs based on:

  • Phenyl ring substituents (e.g., 4-Cl vs. 3-Cl, ethoxy, methyl, methoxy).
  • Pyrimidine ring modifications (e.g., allyl-amino-oxo vs. diamino or amino-hydroxy groups).

Table 1: Structural and Physicochemical Comparison

Compound Name Phenyl Substituent Pyrimidine Substituents Melting Point (°C) Key IR Bands (cm⁻¹) Dihedral Angle (°) Hydrogen Bonding Patterns
Target: 2-[(1-Allyl-6-Amino-4-Oxo-1,4-Dihydro-2-Pyrimidinyl)Sulfanyl]-N~1~-(4-Cl-Ph)Acetamide 4-Cl 1-Allyl, 6-amino, 4-oxo N/A N/A N/A Likely intramolecular N–H⋯N/S–H⋯O
Compound I () 4-Cl 4,6-Diamino N/A N/A 42.25 S(7) ring motif; R22(8) dimers
Compound II () 3-Cl 4,6-Diamino N/A N/A 59.70 (Mol A), 62.18 (Mol B) Layered 3D structure via N–H⋯O/Cl
13a () 4-Methyl Hydrazinylidene-cyano 288 3325 (NH), 2214 (C≡N), 1664 (C=O) N/A Intermolecular N–H⋯O
13b () 4-Methoxy Hydrazinylidene-cyano 274 3336 (NH), 2212 (C≡N), 1662 (C=O) N/A Intermolecular N–H⋯O
Compound 4-Ethoxy 4-Amino, 6-hydroxy N/A N/A N/A Likely N–H⋯O/S–H⋯N interactions

Substituent Effects on Physical Properties

  • Melting Points : Electron-withdrawing groups (e.g., Cl) may increase melting points compared to electron-donating groups (e.g., methoxy). For example, 13a (4-methyl) melts at 288°C vs. 13b (4-methoxy) at 274°C .
  • Spectroscopic Trends : IR spectra of analogs show consistent C≡N (~2210–2215 cm⁻¹) and C=O (~1660–1665 cm⁻¹) stretches, while NH bands vary with substituent electronic effects .

Crystallographic and Hydrogen Bonding Analysis

  • Dihedral Angles : In , Compound I (4-Cl) exhibits a smaller dihedral angle (42.25°) between the pyrimidine and benzene rings than Compound II (3-Cl, 59.70°–62.18°), indicating substituent position impacts molecular planarity .
  • Packing Motifs : The 4-Cl derivative (Compound I) forms corrugated layers via bifurcated N–H⋯O and C–H⋯O bonds, while the 3-Cl derivative (Compound II) adopts a 3D network with N–H⋯Cl interactions .

Research Findings and Implications

Pyrimidine Modifications: Allyl and oxo groups may reduce hydrogen bonding capacity compared to diamino derivatives, affecting solubility and bioavailability.

Synthetic Flexibility : Substituent diversity (e.g., ethoxy in , methoxy in ) demonstrates adaptability for tuning properties like lipophilicity or dipole moments.

Biological Activity

The compound 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-chlorophenyl)acetamide is a member of a class of compounds that exhibit significant biological activity. This article delves into its pharmacological properties, including antibacterial, enzyme inhibition, and potential anticancer effects, based on diverse research findings.

  • Molecular Formula : C13H15N5O3S
  • Molecular Weight : 321.3549 g/mol
  • CAS Number : Not specified in the provided sources.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that derivatives of this compound demonstrate moderate to strong antibacterial effects against various strains, particularly:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest that the compound may be effective in treating bacterial infections, although its efficacy against other strains remains limited .

2. Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes:

  • Acetylcholinesterase (AChE) : Important for neuropharmacological applications, with some derivatives exhibiting strong inhibitory activity.
  • Urease : The compound also displays significant urease inhibition, which can be beneficial in managing conditions like kidney stones .

3. Antitumor and Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Similar compounds have been reported to exhibit:

  • Anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
  • In vitro studies have indicated that modifications to the pyrimidine ring can enhance cytotoxicity against cancer cell lines .

Study 1: Antibacterial Screening

A study synthesized several derivatives of the compound and evaluated their antibacterial properties. The results showed that:

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

This screening highlighted the importance of structural variations in enhancing antibacterial efficacy .

Study 2: Enzyme Inhibition Assays

In a separate investigation focused on enzyme inhibition:

CompoundEnzyme TargetIC50 Value (µM)
Compound DAChE2.14 ± 0.003
Compound EUrease0.63 ± 0.001

These results indicate that certain derivatives are potent inhibitors, making them candidates for further pharmacological development .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Antibacterial Action : May involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition : Likely through competitive or non-competitive binding to active sites on target enzymes.
  • Antitumor Activity : Potentially via modulation of signaling pathways involved in cell proliferation and survival.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidinyl core followed by sulfanyl group introduction and final acetamide coupling. Key steps include:

  • Allylation : Use of allyl bromide under basic conditions (e.g., K₂CO₃) to functionalize the pyrimidine ring at the N1 position .
  • Sulfanyl incorporation : Thiolation via nucleophilic substitution or oxidative coupling, requiring controlled pH and temperature to avoid side reactions .
  • Acetamide coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation .
    Optimization : Monitor intermediates via TLC/HPLC, and use recrystallization or column chromatography for purification. Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) to enhance yield .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Answer:

  • ¹H/¹³C NMR : Identify allyl protons (δ 5.0–6.0 ppm), sulfanyl-linked methylene (δ 3.5–4.0 ppm), and the 4-oxo pyrimidinyl carbon (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ for C₁₆H₁₆ClN₅O₂S) .

Advanced: How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds across studies.
  • Validate purity : Ensure >95% purity via HPLC and characterize degradation products under assay conditions .
  • Dose-response curves : Perform triplicate measurements with statistical validation (e.g., ANOVA) to account for variability .

Advanced: What computational strategies predict environmental fate and biodegradation pathways?

Answer:

  • QSAR models : Predict logP and biodegradability using software like EPI Suite to assess persistence in soil/water .
  • Molecular dynamics simulations : Model interactions with microbial enzymes (e.g., cytochrome P450) to identify potential metabolic cleavage sites .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Answer:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ determination using nonlinear regression analysis .

Advanced: How to design SAR studies to optimize the pharmacophore?

Answer:

  • Substituent variation : Synthesize analogs with modified allyl groups (e.g., propargyl or cyclopropyl) to assess steric/electronic effects .
  • Fragment-based design : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to map interactions with target proteins (e.g., DHFR) .

Advanced: How to characterize phase I/II metabolic pathways?

Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor.
  • LC-MS/MS analysis : Identify metabolites (e.g., hydroxylation at the pyrimidine ring) and quantify using stable isotope-labeled internal standards .

Basic: What chromatographic methods assess purity and stability?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Calculate purity via peak area normalization .
  • Stability studies : Accelerated testing at 40°C/75% RH for 4 weeks; monitor degradation (e.g., hydrolysis of the acetamide group) .

Advanced: How to investigate off-target effects using proteome-wide screens?

Answer:

  • Thermal proteome profiling (TPP) : Measure protein thermal shifts in cell lysates to identify unintended binding partners .
  • Affinity pulldown : Immobilize the compound on sepharose beads and analyze captured proteins via SDS-PAGE/MS .

Advanced: What strategies mitigate synthetic challenges in allyl group introduction?

Answer:

  • Protecting groups : Temporarily block the 6-amino group with Boc before allylation to prevent side reactions .
  • Regioselective alkylation : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance N1 selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE

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